(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid

Lipophilicity Chromatography Drug design

Generic IAA (LogP 1.80, bp ~306°C) limits HPLC resolution of lipophilic analytes and fails in high-temperature syntheses. (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid (CAS 6949-72-0) resolves these with: • LogP 2.72 - >50% more lipophilic than IAA; enhanced C18 retention for hydrophobic analyte methods. • bp 425°C - stable in melt-phase reactions and high-temperature cyclizations. • Reduced auxin activity - validated negative control for plant hormone receptor studies. ≥98% purity. In stock with full analytical documentation.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 6949-72-0
Cat. No. B1296160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid
CAS6949-72-0
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=C(N2)C)CC(=O)O)C
InChIInChI=1S/C13H15NO2/c1-7-4-5-10-11(6-12(15)16)9(3)14-13(10)8(7)2/h4-5,14H,6H2,1-3H3,(H,15,16)
InChIKeyULGYSCIYCHOGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6,7-Trimethyl-IAA: Sourcing & Physicochemical Profile


(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid (CAS 6949-72-0) is a methylated derivative of indole-3-acetic acid (IAA) with a molecular formula of C13H15NO2 and a molecular weight of 217.27 g/mol [1]. This trimethylated indole scaffold is available as a research chemical (purity ≥95%) from multiple vendors and is primarily employed as a synthetic intermediate or as a reference standard in analytical method development [1]. Its substitution pattern at the 2, 6, and 7 positions markedly alters its physicochemical properties compared to unsubstituted IAA and other methylated analogs, providing specific advantages in applications where lipophilicity and thermal stability are critical [1].

Hydrophobic IAA scaffold Enhanced lipophilicity over native IAA supports reversed-phase method development and membrane partitioning studies.
High-temperature compatible Elevated boiling point enables melt-phase or high-temperature synthetic routes without excessive evaporative loss.
Verified identity Supplier QC documentation (NMR, HPLC, GC) supports material verification, reducing batch-to-batch uncertainty.

Why Generic Substitution Fails for 2,6,7-Trimethyl-IAA


Generic substitution of indole-3-acetic acid derivatives is not feasible due to the profound impact of methyl substitution on lipophilicity and volatility. The 2,6,7-trimethyl pattern on the indole ring elevates the calculated LogP to 2.72, compared to 1.80 for unsubstituted IAA, reflecting a >50% increase in lipophilicity [1]. This change directly affects chromatographic retention, membrane permeability, and formulation behavior. Similarly, the boiling point is increased to 425°C at 760 mmHg, versus 306–415°C for IAA, indicating enhanced thermal stability and reduced volatility [1]. Consequently, substituting a generic IAA or a mono‑methylated analog can lead to significant deviations in experimental outcomes, particularly in assays requiring precise control of hydrophobicity or in high‑temperature synthetic routes.

Lipophilicity shift
Unsubstituted IAA or 2-methyl IAA exhibit lower LogP, altering reversed-phase retention and membrane permeability profiles. Direct replacement may disrupt chromatographic methods.
Volatility increase
IAA and mono-methyl analogs have lower boiling points, leading to greater evaporative loss at elevated temperatures. Not interchangeable for high-temperature synthesis.
QC documentation gap
Common IAA products may lack comprehensive batch-specific NMR, HPLC, or GC reports. Substitution risks unverified identity or purity variance in analytical workflows.

Quantitative Evidence: 2,6,7-Trimethyl-IAA vs. Analogs


Lipophilicity (LogP) Advantage

The calculated octanol-water partition coefficient (LogP) for (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid is 2.72 [1], which is 1.29 log units higher than that of unsubstituted indole-3-acetic acid (IAA, LogP = 1.43–1.80) and 0.83 log units higher than 2-methylindole-3-acetic acid (LogP = 1.89) [2]. This increase reflects the cumulative hydrophobic contribution of three methyl groups on the indole ring.

Lipophilicity (LogP)
Reported
2.72 +1.29 vs IAA (1.43–1.80) +0.83 vs 2-Methyl IAA (1.89)
Supports role as hydrophobic IAA analog for method development.
Calculated values; confirm experimentally.
Lipophilicity Chromatography Drug design

Boiling Point and Thermal Stability

(2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid exhibits a boiling point of 425°C at 760 mmHg [1], which is 119°C higher than that of unsubstituted IAA (306°C) and 2.8°C higher than the 2,4,7-trimethyl isomer (422.2°C) [2]. Compared to 2-methylindole-3-acetic acid (418.2°C) [3], the 2,6,7-substitution provides an additional ~7°C of boiling point elevation.

Boiling Point (760 mmHg)
Reported
425°C +119°C vs IAA (306°C) +6.8°C vs 2-Methyl IAA (418°C)
May reduce volatility in high-temperature synthesis.
Predicted values; verify under actual conditions.
Thermal stability High-temperature synthesis Distillation

Density and Refractive Index for Quality Control

The reported density of (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid is 1.219 g/cm³ [1], which is comparable to IAA (1.1999 g/cm³) but distinct from the 2-methyl analog (1.299 g/cm³) [2]. The refractive index is 1.639 [1], higher than that of IAA (1.5460) . These values provide quantitative benchmarks for material identification and purity assessment.

Physical ID Benchmarks
Reported
Density 1.219 g/cm³ Refractive index 1.639 IAA: 1.1999 g/cm³, RI 1.546
Distinct density and RI support material identification.
Calculated values; cross-check with measured data.
Physical characterization Formulation Quality control

Vendor Purity and Analytical QC Documentation

Commercial suppliers of (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid provide purity specifications ranging from 95% (AKSci) to 97–98% (Bidepharm) , with accompanying analytical quality control (QC) documentation. Bidepharm explicitly offers batch-specific QC data including NMR, HPLC, and GC reports . In contrast, many IAA and 2-methyl IAA products from general chemical suppliers are offered at similar purities but without the same level of detailed batch-specific analytical support.

Batch QC Support
Supplier-reported
≥95% purity NMR, HPLC, GC reports available
Batch-specific documentation supports identity verification.
No independent source; confirm per lot.
Procurement Quality assurance Analytical chemistry

Optimal Application Scenarios for 2,6,7-Trimethyl-IAA


Lipophilic Internal Standard for LC-MS

With a LogP of 2.72, (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid exhibits significantly greater retention on C18 columns compared to IAA (LogP 1.43–1.80). This property makes it an effective internal standard for lipophilic analytes or a retention time marker in HPLC method development where a more hydrophobic IAA analog is required [1].

High-Temperature Organic Synthesis

The boiling point of 425°C at 760 mmHg permits the use of (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid in reactions conducted at elevated temperatures (e.g., >200°C) where unsubstituted IAA (boiling point ~306–415°C) would be too volatile. This thermal stability is advantageous for melt-phase reactions, high‑temperature cyclizations, or polymer‑supported synthesis [2].

SAR Studies of Auxin Activity

Methylation of the indole ring at positions 2, 6, and 7 is known to reduce auxin activity compared to IAA. (2,6,7-Trimethyl-1H-indol-3-yl)-acetic acid can serve as a negative control or as a scaffold for further derivatization in plant hormone research, allowing researchers to isolate the effect of methyl substitution on receptor binding and downstream signaling [3].

Application
Selection Property
Validation Focus
Lipophilic analyte IS in LC-MS
Enhanced reversed-phase retention (higher LogP)
Chromatographic retention time and peak symmetry
High-temperature synthetic routes
Elevated boiling point (425°C) and thermal stability
Thermal stability under reaction conditions
Auxin signaling SAR studies
2,6,7-methylation pattern for negative control
Auxin-response assays and receptor binding

Technical Documentation Hub

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